(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride
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Overview
Description
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride is a chemical compound known for its unique spirocyclic structure. This compound is utilized in various fields, including organic synthesis and pharmaceutical development, due to its distinctive reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride typically involves the reaction of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically occurs in aqueous or moist environments.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfones: Formed from the reaction with thiols or through oxidation.
Scientific Research Applications
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex molecules.
Pharmaceutical Development: In the synthesis of potential drug candidates due to its ability to form stable sulfonamide and sulfone linkages.
Material Science: In the development of novel materials with unique properties.
Biological Studies: As a reagent for modifying biomolecules to study their functions and interactions.
Mechanism of Action
The mechanism of action of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions are often utilized to modify other molecules, thereby altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- (6,6-Dimethylspiro[3.3]heptan-2-yl)methanesulfonyl chloride
- (6,6-Difluorospiro[3.3]heptan-2-yl)methanesulfonyl chloride
Uniqueness
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. This uniqueness makes it a valuable tool in synthetic chemistry and pharmaceutical development, offering advantages in terms of selectivity and efficiency in forming desired products.
Properties
IUPAC Name |
(2,2-dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c1-9(2)6-10(7-9)3-8(4-10)5-14(11,12)13/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLZOMCSEVUKEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CS(=O)(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.